molecular formula C21H20N2O2 B11247368 1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11247368
M. Wt: 332.4 g/mol
InChI Key: NRGDWGOCDQXGGL-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate reacts with a dimethylphenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-N-(2,4-dimethylphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-15-8-10-19(16(2)12-15)22-21(25)18-9-11-20(24)23(14-18)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25)

InChI Key

NRGDWGOCDQXGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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